2-(3-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 2-aminobenzamide.
Cyclization: The reaction between 3-chloroaniline and 2-aminobenzamide under acidic conditions leads to the formation of the quinazolinone core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidinyl group.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmacophore in the design of new therapeutic agents, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of the pyrrolidinyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
2-(3-Chlorophenyl)-4(3H)-quinazolinone: Lacks the pyrrolidinyl group, which may result in different biological activities.
6-(1-Pyrrolidinyl)-4(3H)-quinazolinone:
Uniqueness: 2-(3-Chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is unique due to the presence of both the 3-chlorophenyl and pyrrolidinyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile pharmacophore in drug design.
Properties
IUPAC Name |
2-(3-chlorophenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-13-5-3-4-12(10-13)17-20-16-7-6-14(22-8-1-2-9-22)11-15(16)18(23)21-17/h3-7,10-11H,1-2,8-9H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQAMTWMTJXBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)N=C(NC3=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.